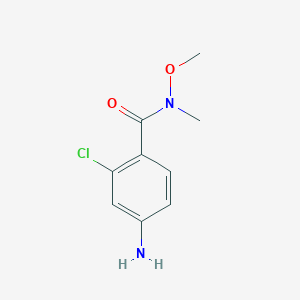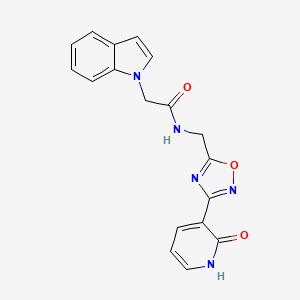![molecular formula C10H13N3OS B2793763 N-isopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide CAS No. 478066-31-8](/img/structure/B2793763.png)
N-isopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-isopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide is a useful research compound. Its molecular formula is C10H13N3OS and its molecular weight is 223.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-isopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide, also known as 6-methyl-N-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxamide, is QcrB . QcrB is a key component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain .
Mode of Action
The compound interacts with its target, QcrB, leading to disruption of the electron transport chain . This disruption inhibits the energy production in the mycobacteria, leading to their death .
Biochemical Pathways
The affected pathway is the electron transport chain in mycobacteria . The compound’s interaction with QcrB disrupts this chain, leading to a halt in energy production and ultimately, the death of the mycobacteria .
Pharmacokinetics
The compound has been found to have good drug exposure in mice . It was tolerable at >500 mg/kg in mice and at a dose of 200 mg/kg displayed good drug exposure in mice with an AUC (0-24h) >11,700 ng·hr/mL and a >24 hr half-life . The in vitro ADME properties (protein binding, CaCo-2, human microsomal stability and CYP450 inhibition) were determined for an outstanding compound of the series, ND-11543 .
Result of Action
The compound’s action results in the death of mycobacteria . This is achieved through the disruption of the electron transport chain, which halts energy production in the mycobacteria .
Action Environment
Properties
IUPAC Name |
6-methyl-N-propan-2-ylimidazo[2,1-b][1,3]thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-6(2)11-9(14)8-7(3)12-10-13(8)4-5-15-10/h4-6H,1-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNLFSLABQTYKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2793680.png)
![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2793681.png)




![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2793688.png)
![2-Chloro-N-(5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl)propanamide](/img/structure/B2793690.png)
![2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-1,3-oxazol-5-amine](/img/structure/B2793691.png)
![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2793692.png)
![3-[(3,4-Dichlorophenyl)methyl]-8-(2-hydroxyethyl)-1,6,7-trimethyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)



